molecular formula C8H15Cl2N3O B13559369 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

Cat. No.: B13559369
M. Wt: 240.13 g/mol
InChI Key: LCJKTOMPNMCEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H

InChI Key

LCJKTOMPNMCEDW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=COC(=N2)N.Cl.Cl

Origin of Product

United States

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